molecular formula C6H2Cl2F2O2S B089148 5-Chloro-2,4-difluorobenzenesulfonyl chloride CAS No. 13656-57-0

5-Chloro-2,4-difluorobenzenesulfonyl chloride

Cat. No. B089148
CAS RN: 13656-57-0
M. Wt: 247.05 g/mol
InChI Key: XMNXVDULKLCZFG-UHFFFAOYSA-N
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Description

Synthesis Analysis

A novel synthesis approach for related compounds involves chlorosulfonation and utilizes chlorosulfonic acid to yield intermediates with high efficiency. An example includes the synthesis of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride from bis(4-amino-2chlorophenyl) disulfide using the Schiemann reaction, highlighting a methodological framework for producing sulfonyl chloride derivatives (Xiao-hua Du et al., 2005).

Molecular Structure Analysis

The molecular and electronic structure of sterically hindered isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride was elucidated through X-ray single crystal diffraction, underpinning the compound's structural characteristics and its potential interactions based on molecular geometry (L. Rublova et al., 2017).

Chemical Reactions and Properties

Various nucleophilic substitution reactions with 5-chloro-2,4-difluorobenzenesulfonyl chloride derivatives have demonstrated the introduction of N- and S-containing groups into the benzene ring. This reactivity is essential for the synthesis of complex organic molecules and possibly for the development of novel materials (A. M. Sipyagin et al., 2004).

Physical Properties Analysis

The synthesis and characterization of 5-chloro-1-(difluorochloro)-2,3,4,5,6,6-hexafluoro-1,3-cyclohexadiene, a related compound, highlight the intricate balance between molecular structure and physical properties. Characterization techniques such as elemental analysis, mass, infrared, and fluorine NMR spectroscopy provided detailed insights into the physical attributes of these fluorinated compounds (J. Obaleye & L. C. Sams, 1983).

Chemical Properties Analysis

Research into the electrochemical fluorination of aromatic compounds, including those similar to 5-chloro-2,4-difluorobenzenesulfonyl chloride, has shed light on the compound's chemical properties, especially its reactivity towards different fluorinating agents. These studies are crucial for understanding the chemical behavior and potential applications of such compounds (Hirohide Horio et al., 1996).

Scientific Research Applications

  • Synthesis of Pesticides : It is used in synthesizing key intermediates for pesticides, like methyl 5-amino-2-chloro-4-fluorophenylthioacetate, which is further utilized in the preparation of herbicidal products (Xiao-hua Du et al., 2005).

  • Potential Herbicide Development : Certain chlorohydroxybenzenesulfonyl derivatives, synthesized using reactions with chlorosulfonic acid, are explored for their potential as herbicides (R. Cremlyn & T. Cronje, 1979).

  • Preparation of Perfluoroalkylthio Derivatives : This compound is involved in the synthesis of new 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives of nitrobenzenes, which offer synthetic possibilities in heterocyclic chemistry (A. M. Sipyagin et al., 2004).

  • Biomedical Applications : 4-Fluorobenzenesulfonyl chloride, a related compound, has been used for activating hydroxyl groups of polymeric carriers in biomedical applications, suggesting a similar potential for 5-Chloro-2,4-difluorobenzenesulfonyl chloride (Y. A. Chang et al., 1992).

  • Synthesis of Hindered Isomeric Forms : It is useful in synthesizing sterically hindered isomeric forms of benzenesulfonyl chloride, which have applications in molecular and electronic structure studies (L. Rublova et al., 2017).

  • Membrane Synthesis : 5-chlorosulfonylisophthaloyl chloride, a related compound, is a key functional monomer for synthesizing polyamide reverse osmosis and nanofiltration membranes (Gao Cong-jie, 2010).

Safety And Hazards

5-Chloro-2,4-difluorobenzenesulfonyl chloride is considered hazardous . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It’s also classified as a specific target organ toxicant after single exposure . The safety symbol for this compound is GHS05 .

properties

IUPAC Name

5-chloro-2,4-difluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2F2O2S/c7-3-1-6(13(8,11)12)5(10)2-4(3)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNXVDULKLCZFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2F2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378526
Record name 5-Chloro-2,4-difluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2,4-difluorobenzenesulfonyl chloride

CAS RN

13656-57-0
Record name 5-Chloro-2,4-difluorobenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13656-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2,4-difluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2,4-difluorobenzenesulphonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
NA Swain, D Batchelor, S Beaudoin… - Journal of Medicinal …, 2017 - ACS Publications
A series of acidic diaryl ether heterocyclic sulfonamides that are potent and subtype selective Na V 1.7 inhibitors is described. Optimization of early lead matter focused on removal of …
Number of citations: 75 pubs.acs.org
T Focken, K Burford, ME Grimwood… - Journal of medicinal …, 2019 - ACS Publications
Nonselective antagonists of voltage-gated sodium (Na V ) channels have been long used for the treatment of epilepsies. The efficacy of these drugs is thought to be due to the block of …
Number of citations: 22 pubs.acs.org
N Halland, F Schmidt, T Weiss, Z Li… - Journal of Medicinal …, 2021 - ACS Publications
The serine/threonine kinase SGK1 is an activator of the β-catenin pathway and a powerful stimulator of cartilage degradation that is found to be upregulated under genomic control in …
Number of citations: 5 pubs.acs.org

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